4-Bromo-1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-amine
Description
4-Bromo-1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-amine is a halogenated pyrazole derivative characterized by a bromine atom at position 4, a 2-fluorophenyl group at position 1, and a methyl group at position 3 of the pyrazole ring. Its molecular formula is C₁₀H₉BrFN₃, with a molecular weight of 270.10 ().
Properties
Molecular Formula |
C10H9BrFN3 |
|---|---|
Molecular Weight |
270.10 g/mol |
IUPAC Name |
4-bromo-2-(2-fluorophenyl)-5-methylpyrazol-3-amine |
InChI |
InChI=1S/C10H9BrFN3/c1-6-9(11)10(13)15(14-6)8-5-3-2-4-7(8)12/h2-5H,13H2,1H3 |
InChI Key |
XPLPMXQLTOKQCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1Br)N)C2=CC=CC=C2F |
Origin of Product |
United States |
Preparation Methods
Core Synthesis via Hydrazine-Diketone Condensation
The pyrazole scaffold is typically constructed through cyclocondensation of hydrazine derivatives with β-diketones or β-keto esters. For 1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-amine precursors, 2-fluorophenylhydrazine reacts with ethyl acetoacetate under acidic conditions (e.g., acetic acid or HCl) to yield 1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-ol (pyrazolone). This reaction proceeds via nucleophilic attack of the hydrazine on the diketone, followed by cyclodehydration.
Key Reaction Conditions :
Conversion of Pyrazolone to Pyrazolamine
The hydroxyl group at position 5 of the pyrazolone intermediate is replaced with an amine via a two-step process:
- Tosylation : Treating pyrazolone with p-toluenesulfonyl chloride (TsCl) in pyridine converts the hydroxyl group to a tosylate, enhancing its leaving group ability.
- Nucleophilic Substitution : Reaction with aqueous ammonia or ammonium hydroxide substitutes the tosylate with an amine group, yielding 1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-amine.
Optimization Notes :
- Tosylation efficiency improves with anhydrous conditions and stoichiometric TsCl.
- Ammonia concentration and reaction time critically influence substitution yield (typically 60–70%).
Bromination at Position 4
Electrophilic Aromatic Substitution
The amine group at position 5 activates the pyrazole ring for electrophilic bromination at the para position (C4). Bromine (Br₂) in acetic acid or a brominating agent like N-bromosuccinimide (NBS) introduces the bromo substituent.
Standard Protocol :
- Substrate: 1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-amine
- Brominating Agent: Br₂ (1.1 equiv) in glacial acetic acid
- Temperature: 0°C to room temperature
- Reaction Time: 2–4 hours
- Workup: Quenching with Na₂S₂O₃, extraction with dichloromethane, and column chromatography (silica gel, hexane/ethyl acetate)
- Yield: 50–65%
Mechanistic Insight :
The electron-donating amine group directs bromination to position 4 via resonance stabilization of the intermediate arenium ion. Competing bromination at position 3 is minimized due to steric hindrance from the methyl group.
Alternative Bromination Strategies
For substrates sensitive to Br₂, NBS in dimethylformamide (DMF) with catalytic FeBr₃ offers milder conditions. This method reduces overbromination and improves regioselectivity, albeit with slightly lower yields (45–55%).
Alternative Synthetic Routes
Direct N-Arylation of Pyrazole Intermediates
Palladium-catalyzed coupling enables direct introduction of the 2-fluorophenyl group to pre-brominated pyrazoles. For example, 4-bromo-3-methyl-1H-pyrazol-5-amine undergoes Buchwald-Hartwig amination with 2-fluoroiodobenzene to form the target compound.
Catalytic System :
Reductive Amination Pathways
A nitro group at position 5 can be reduced to an amine post-bromination. For instance, hydrogenation of 4-bromo-1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-nitro using H₂/Pd-C in ethanol provides the amine derivative in >80% yield.
Analytical Characterization and Validation
Spectroscopic Data
Purity and Yield Optimization
- HPLC : >95% purity achieved via recrystallization (MeOH/H₂O).
- Scale-Up Challenges : Bromination yields decrease at >10 mmol scale due to side reactions; stepwise addition of Br₂ mitigates this.
Comparative Evaluation of Methods
| Method | Key Advantages | Limitations | Yield Range |
|---|---|---|---|
| Hydrazine-Diketone Route | High regioselectivity, scalable | Multi-step, moderate yields | 50–65% |
| Direct N-Arylation | Avoids harsh bromination conditions | Requires specialized catalysts | 40–50% |
| Reductive Amination | High nitro-to-amine conversion | Additional nitro introduction | 60–80% |
Industrial and Environmental Considerations
Solvent Recycling
Ethanol and DMF are recovered via distillation, reducing waste.
Byproduct Management
Bromination generates HBr, neutralized with NaOH to NaBr for safe disposal.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are typically used under mild conditions.
Major Products:
Substitution Products: Various substituted pyrazoles.
Coupling Products:
Scientific Research Applications
4-Bromo-1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biological assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 4-Bromo-1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparative Data Table
| Compound Name | Molecular Formula | MW | Key Substituents | Notable Properties |
|---|---|---|---|---|
| Target Compound | C₁₀H₉BrFN₃ | 270.10 | 2-fluorophenyl, 3-methyl, 4-bromo | Balanced hydrophobicity, halogen interactions |
| 4-Fluoro positional isomer | C₁₀H₉BrFN₃ | 270.10 | 4-fluorophenyl | Reduced steric hindrance |
| 1-(4-Bromophenyl)-3-(2-methylphenyl) analog | C₁₆H₁₄BrN₃ | 328.21 | 2-methylphenyl | Enhanced hydrophobicity |
| Azo derivative | C₁₆H₁₃BrN₆ | 381.22 | Azo group (-N=N-) | Photochromic, redox-active |
| Cyclopropyl analog | C₁₂H₁₂BrN₃ | 286.15 | Cyclopropyl | Steric hindrance, metabolic stability |
| Thiophene-ethyl derivative | C₉H₁₀BrN₃S | 272.17 | Thiophene-ethyl chain | π-π stacking, metal coordination |
Biological Activity
4-Bromo-1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-amine is a heterocyclic compound belonging to the pyrazole class, which has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and its applications in medicinal chemistry.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C10H9BrFN3
- Molecular Weight : 256.10 g/mol
- CAS Number : 76606-39-8
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Bromination of a precursor compound.
- Coupling Reaction to introduce the fluorophenyl group, often requiring catalysts like palladium.
- Purification through recrystallization or chromatography to achieve high purity levels (≥95%) .
Antimicrobial Properties
Recent studies have demonstrated that derivatives of pyrazoles, including this compound, exhibit significant antimicrobial activities. In vitro evaluations have shown:
- Minimum Inhibitory Concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against various pathogens, indicating potent antibacterial effects .
Anti-inflammatory and Anticancer Activities
Research indicates that pyrazole derivatives possess anti-inflammatory and anticancer properties:
- Cytotoxicity Studies : The compound has been tested against several cancer cell lines, demonstrating promising results with IC50 values indicating effective inhibition of cell proliferation .
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| This compound | MCF7 | 3.79 |
| This compound | NCI-H460 | 42.30 |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or cancer cell proliferation.
- Receptor Modulation : It can bind to receptors, altering their activity and leading to therapeutic effects.
Case Studies
In a series of studies focused on the antimicrobial efficacy of pyrazole derivatives:
Q & A
Q. What are the common synthetic routes for 4-Bromo-1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-amine, and how are intermediates characterized?
The compound is typically synthesized via multi-step pathways involving cyclization and condensation. For example, pyrazole derivatives are often prepared by reacting substituted hydrazines with β-keto esters or α,β-unsaturated ketones. In one approach, microwave-mediated reactions between arylhydrazines and aldehydes yield high-purity intermediates, as seen in the synthesis of structurally similar pyrazole-amine derivatives . Key intermediates, such as 5-chloro-3-methyl-1-substituted-1H-pyrazole-4-carbonyl chloride, are generated through formylation, oxidation, and acylation steps, with characterization via -NMR, -NMR, and IR spectroscopy .
Q. Which spectroscopic and crystallographic methods are critical for structural validation of this compound?
X-ray diffraction (XRD) is the gold standard for resolving ambiguities in molecular geometry. For example, SHELXL software ( ) is widely used for refining crystal structures, with metrics like R-factor (<0.05) indicating high accuracy . Spectroscopic techniques include:
- NMR : Chemical shifts for aromatic protons (δ 6.8–8.2 ppm) and pyrazole NH (δ ~5.2 ppm) confirm substitution patterns .
- IR : Stretching frequencies for C-Br (~550 cm) and C-F (~1220 cm) validate halogen presence .
- UV-Vis/Photophysics : Emission spectra in polar solvents (e.g., λ = 356 nm in DMSO) reveal electronic transitions influenced by the 2-fluorophenyl group .
Advanced Research Questions
Q. How can conflicting spectroscopic and crystallographic data be resolved for pyrazole-amine derivatives?
Discrepancies between NMR/IR predictions and XRD results often arise from dynamic effects (e.g., tautomerism) or crystal packing forces. For instance, hydrogen-bonding networks (e.g., C–H···π interactions forming cyclic dimers) can alter bond lengths and angles in the solid state versus solution . To resolve conflicts:
Q. What strategies optimize the antitubercular activity of pyrazole-amine analogs, and how are structure-activity relationships (SAR) analyzed?
SAR studies highlight the importance of halogen substituents (Br, F) and the pyrazole core. For example:
- Substitution Patterns : Bromine at C4 enhances lipophilicity, improving membrane penetration, while the 2-fluorophenyl group increases metabolic stability .
- Activity Testing : In vitro assays against Mycobacterium tuberculosis (MIC < 1 µg/mL) are performed using microdilution methods. Derivatives with electron-withdrawing groups (e.g., -NO, -CF) show higher potency due to enhanced target binding .
- Data Interpretation : Contradictions in activity (e.g., high MIC despite favorable lipophilicity) may stem from poor solubility, requiring formulation adjustments or prodrug strategies .
Q. How do hydrogen-bonding motifs in crystal structures influence the compound’s physicochemical properties?
Graph set analysis (e.g., Etter’s notation) reveals that hydrogen-bonded dimers (e.g., motifs) stabilize the crystal lattice, impacting solubility and melting points. For example, C–H···N interactions between pyrazole NH and adjacent aryl rings reduce solubility in nonpolar solvents . Computational tools like Mercury (CCDC) can map these interactions and predict bulk properties .
Methodological Guidance
Q. Designing a crystallization protocol for X-ray analysis: What parameters are critical?
- Solvent Selection : Use mixed solvents (e.g., DCM/hexane) to slow nucleation and grow single crystals.
- Temperature Gradients : Gradual cooling (0.5°C/hour) minimizes defects.
- Data Collection : Collect high-resolution data (θ > 25°) at low temperature (100 K) to reduce thermal motion artifacts. Refinement in SHELXL with anisotropic displacement parameters ensures accurate bond metrics .
Q. How to address low yields in multi-step syntheses of pyrazole-amine derivatives?
- Microwave Assistance : Reduces reaction time (e.g., 30 minutes vs. 24 hours) and improves yields (>80%) for cyclization steps .
- Catalyst Optimization : Use Pd/C or CuI for cross-coupling reactions involving bromine or fluorine substituents .
- Purification : Flash chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization eliminates byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
